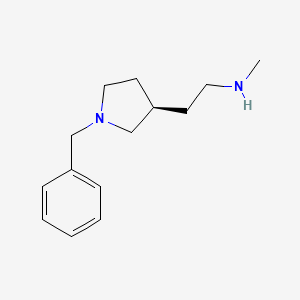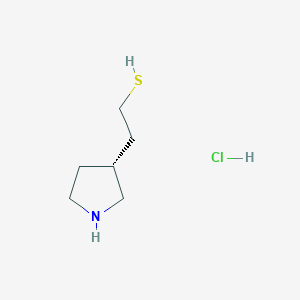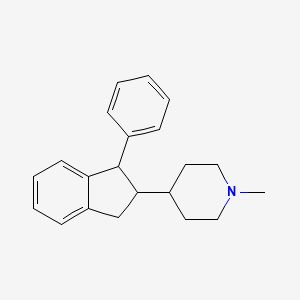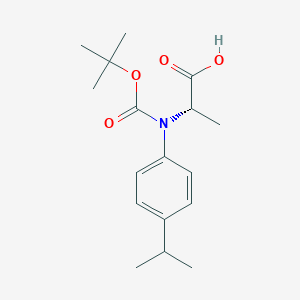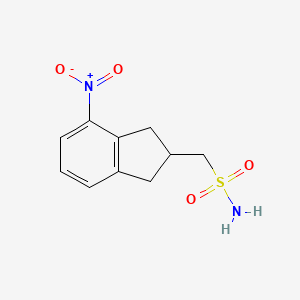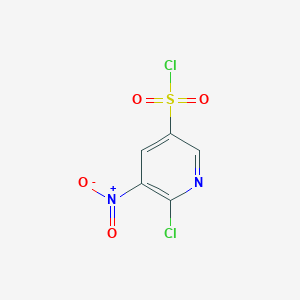
6-Chloro-5-nitropyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
The synthesis of 6-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination and nitration of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-nitropyridine-3-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of more complex molecules, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
5-Nitropyridine-3-sulfonyl chloride: This compound has a similar structure but lacks the chlorine atom at the 6-position.
6-Chloro-3-pyridinesulfonyl chloride: This compound is similar but does not have the nitro group at the 5-position.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine, which can alter their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
62009-39-6 |
|---|---|
Molekularformel |
C5H2Cl2N2O4S |
Molekulargewicht |
257.05 g/mol |
IUPAC-Name |
6-chloro-5-nitropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-5-4(9(10)11)1-3(2-8-5)14(7,12)13/h1-2H |
InChI-Schlüssel |
UYWDUAQLNWMIMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
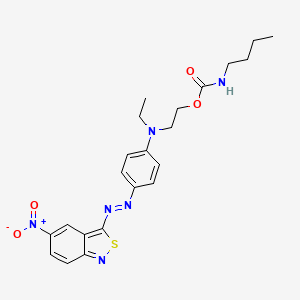


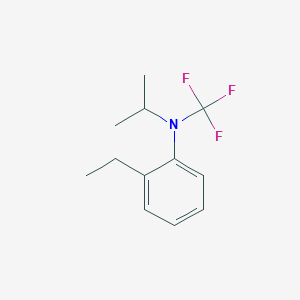
![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
